Hydrogen-Bond Donor Capacity
The 2-(methylamino) group possesses exactly one hydrogen-bond donor (N–H), distinguishing it from the 2-amino analog (2 H-bond donors) and the 2-dimethylamino analog (0 H-bond donors). This single-donor capacity influences intermolecular interactions in both synthetic intermediates and final bioactive compounds [1]. In the CSBP/p38 kinase inhibitor series, the 2-methylaminopyrimidin-4-yl substitution was selected over 2-amino and other variants because it provided the optimal balance of kinase binding and cytochrome P450 selectivity [2].
| Evidence Dimension | Hydrogen-bond donor count (N–H groups on 2-substituent) |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary methylamino, –NHCH₃) |
| Comparator Or Baseline | 2-Aminopyrimidine-4-carbaldehyde: 2 H-bond donors (–NH₂); 2-(Dimethylamino)pyrimidine-4-carbaldehyde: 0 H-bond donors (–N(CH₃)₂) |
| Quantified Difference | Target has 1 donor fewer than 2-amino analog; 1 donor more than 2-dimethylamino analog |
| Conditions | Structural analysis; hydrogen-bond donor count derived from functional group identity |
Why This Matters
A single hydrogen-bond donor motif is critical for maintaining target selectivity; switching to a 2-amino analog introduces an additional donor that may engage off-target interactions, while the dimethylamino analog loses donor capacity entirely, potentially abolishing key binding interactions.
- [1] Krackov, M.H.; Christensen, B.E. Reaction of Several Aminopyrimidines with Formaldehyde. J. Res. Natl. Bur. Stand. A 1962, 66A(1), 65–69. View Source
- [2] Adams, J.L.; Boehm, J.C.; Kassis, S.; Gorycki, P.D.; Webb, E.F.; Hall, R.; Sorenson, M.; Lee, J.C.; Ayrton, A.; Griswold, D.E.; Gallagher, T.F. Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes. Bioorg. Med. Chem. Lett. 1998, 8, 3111–3116. View Source
